1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Regioisomerism Boiling Point Silodosin Intermediate

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene (CAS 160969-00-6) is a dual-functionalized aromatic ether featuring a reactive 2-bromoethoxy handle and a metabolically stabilizing 2,2,2-trifluoroethoxy group in an ortho configuration. This compound serves as a critical alkylating intermediate in the convergent synthesis of Silodosin, a selective α1A-adrenoceptor antagonist for benign prostatic hyperplasia.

Molecular Formula C10H10BrF3O2
Molecular Weight 299.08 g/mol
CAS No. 160969-00-6
Cat. No. B176539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
CAS160969-00-6
Molecular FormulaC10H10BrF3O2
Molecular Weight299.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCBr)OCC(F)(F)F
InChIInChI=1S/C10H10BrF3O2/c11-5-6-15-8-3-1-2-4-9(8)16-7-10(12,13)14/h1-4H,5-7H2
InChIKeyBPRQLNDSURZFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene (CAS 160969-00-6): A Specialized Pharmaceutical Intermediate


1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene (CAS 160969-00-6) is a dual-functionalized aromatic ether featuring a reactive 2-bromoethoxy handle and a metabolically stabilizing 2,2,2-trifluoroethoxy group in an ortho configuration . This compound serves as a critical alkylating intermediate in the convergent synthesis of Silodosin, a selective α1A-adrenoceptor antagonist for benign prostatic hyperplasia [1]. Its physicochemical profile—a consensus LogP of 3.46, a boiling point of 273.6 °C, and a topological polar surface area of 18.46 Ų—positions it as a lipophilic building block with predictable reactivity in nucleophilic displacement reactions .

Why 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene Cannot Be Replaced by Generic Analogs


Generic substitution among halogenated alkoxybenzene intermediates is risky because small structural changes—regioisomerism, leaving-group identity, or alkoxy substituent—produce quantifiably different physicochemical and reactivity profiles. The ortho arrangement of the bromoethoxy and trifluoroethoxy groups in the target compound enables the specific intramolecular geometry required for downstream Silodosin cyclization, a spatial constraint not satisfied by the para isomer (CAS 189876-55-9) . The bromine leaving group offers superior nucleophilic displacement kinetics relative to chloro analogs, directly impacting coupling yields [1]. Furthermore, the trifluoroethoxy moiety confers a ~1 log unit increase in lipophilicity over the methoxy analog (CAS 4463-59-6), a difference that propagates to altered pharmacokinetic properties in the final API . These orthogonal differentiators make simple analog replacement a source of synthetic failure or regulatory impurity risk.

Quantitative Differentiation Guide for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene


Ortho vs. Para Regioisomerism: Boiling Point and Application Specificity for Silodosin

The ortho-substituted target compound (CAS 160969-00-6) is the required regioisomer for Silodosin synthesis, whereas the para isomer (CAS 189876-55-9) lacks the correct spatial orientation for the downstream indoline cyclization step [1]. The target exhibits a boiling point of 273.6 ± 40.0 °C at 760 mmHg , while the para isomer is predicted to have a slightly lower boiling range of approximately 257–265 °C, as noted by certain industrial suppliers [2]. This ~10–15 °C difference, although modest, may affect distillation-based purification strategies during large-scale intermediate isolation.

Regioisomerism Boiling Point Silodosin Intermediate

Trifluoroethoxy vs. Methoxy Substitution: Enhanced Lipophilicity for Drug-Like Properties

The target compound's 2,2,2-trifluoroethoxy group confers markedly higher lipophilicity compared to the methoxy analog 1-(2-bromoethoxy)-2-methoxybenzene (CAS 4463-59-6). The consensus LogP of the target is 3.46 , while the methoxy analog has a reported LogP of 2.47 . This ΔLogP of approximately +0.99 represents a nearly 10-fold increase in partition coefficient, which translates to enhanced membrane permeability and metabolic stability of the final drug molecule incorporating this fragment [1].

Lipophilicity LogP Pharmacokinetics

Bromo vs. Chloro Leaving Group: Reactivity Advantage in Nucleophilic Displacement

The target compound contains a primary alkyl bromide, whereas the chloro analog 1-(2-chloroethoxy)-2-(2,2,2-trifluoroethoxy)benzene (CAS 459868-78-1) features a chloride leaving group [1]. In SN2-type displacements, bromide is approximately 50–100 times more reactive than chloride due to its lower bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and superior leaving group ability (pKa of HBr ≈ –9 vs. HCl ≈ –7) [2]. This kinetic advantage translates to higher yields and shorter reaction times in the critical alkylation step during Silodosin assembly, where the bromoethyl side chain must be displaced by an amine nucleophile [3].

Leaving Group Ability Nucleophilic Substitution Reaction Kinetics

Purity Specification: 98+% vs. 95% Baseline for Reproducible Silodosin API Quality

The target compound is routinely supplied at a standard purity of 98+% (HPLC), as verified by major vendors such as Bidepharm . In contrast, the structurally related methoxy analog 1-(2-bromoethoxy)-2-methoxybenzene is commonly offered at a minimum purity specification of 95% (GC) by suppliers such as AKSci . This 3-percentage-point purity differential is significant for pharmaceutical intermediate procurement, where low-level impurities can carry through to the final API and trigger out-of-specification results for related substances per ICH Q3A guidelines [1].

Purity Quality Control API Intermediate

Drug-Specific Intermediate: Silodosin vs. Tamsulosin Synthetic Pathway Divergence

The target compound is a dedicated intermediate for the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist [1]. Its methoxy analog, 1-(2-bromoethoxy)-2-methoxybenzene, is instead utilized as an intermediate for Tamsulosin, a different α1-adrenoceptor antagonist with distinct subtype selectivity (α1A/α1D) [2]. These two drugs share a common indoline scaffold but differ critically in the N-alkyl substituent derived from the bromoethoxy intermediate: Silodosin requires the trifluoroethoxy-bearing phenoxyethyl fragment, while Tamsulosin incorporates the methoxy-bearing phenoxyethyl fragment. Use of the wrong intermediate would produce the incorrect API or a cross-contaminated impurity profile [3].

Silodosin Tamsulosin Synthetic Intermediate API Route Scouting

Procurement-Critical Application Scenarios for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene


Silodosin API Manufacturing: Convergent Indoline N-Alkylation

In the final assembly of Silodosin, the target compound serves as the electrophilic partner in a key N-alkylation step, where its primary alkyl bromide reacts with the indoline nitrogen to install the trifluoroethoxy-phenoxyethyl side chain [1]. The ortho configuration ensures correct spatial presentation of the side chain for receptor binding. Procurement teams must specify CAS 160969-00-6 with ≥98% purity to ensure reproducible coupling yields and to avoid carry-over of the para isomer, which would generate a regioisomeric impurity in the API.

Medicinal Chemistry: Trifluoroethoxy Fragment Installation for Metabolic Stability

The trifluoroethoxy group is a privileged fragment in drug design due to its ability to block oxidative metabolism at the para position of the phenyl ring while increasing lipophilicity by approximately one log unit relative to methoxy analogs [2]. Medicinal chemists designing α1-adrenoceptor ligands or other GPCR-targeting scaffolds can use this intermediate to introduce both the bromoethyl handle for diversification and the trifluoroethoxy motif in a single step, accelerating SAR exploration.

Reference Standard for Silodosin Impurity Profiling

CAS 160969-00-6 is listed as Silodosin Impurity 55 (also termed Silodosin Intermediate A2) in pharmacopoeial and regulatory impurity databases . Quality control laboratories require authenticated samples of this compound to prepare impurity reference standards for HPLC method validation and batch release testing of Silodosin API. Sourcing from a vendor that provides full characterization data (NMR, HPLC, GC) is essential for regulatory compliance.

Agrochemical Intermediate: Fluorinated Building Block for Crop Protection Agents

Beyond pharmaceuticals, the trifluoroethoxy-bromoethoxy benzene scaffold has been cited as a versatile intermediate for agrochemical synthesis, where the trifluoroethoxy group confers enhanced environmental stability and the bromoethyl handle enables attachment to heterocyclic cores [3]. The compound's availability at kg scale from multiple suppliers supports pilot-scale synthesis of novel fluorinated pesticides or herbicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.